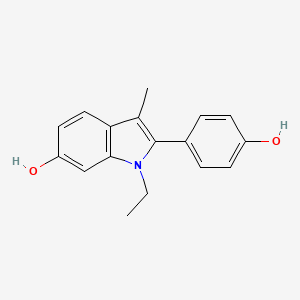
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely studied for their pharmacological properties. This particular compound is characterized by its unique structure, which includes an indole core substituted with ethyl, hydroxyphenyl, and methyl groups.
Méthodes De Préparation
The synthesis of 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol can be achieved through several synthetic routes. One common method involves the one-pot three-component reaction of an aldehyde, malononitrile or ethyl cyanoacetate, and indole in the presence of a catalyst such as [bmim]HSO4 in ethanol under reflux conditions . This method is efficient and provides a high yield of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Industry: It is used in the production of dyes, sanitizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or transcription factors involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol can be compared with other similar compounds, such as:
- 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
- 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-4-ol
These compounds share a similar indole core structure but differ in the position of the hydroxy group. The unique positioning of the hydroxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
86111-15-1 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
1-ethyl-2-(4-hydroxyphenyl)-3-methylindol-6-ol |
InChI |
InChI=1S/C17H17NO2/c1-3-18-16-10-14(20)8-9-15(16)11(2)17(18)12-4-6-13(19)7-5-12/h4-10,19-20H,3H2,1-2H3 |
Clé InChI |
NZOXLJHRDLTJCP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


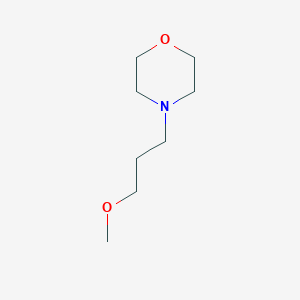
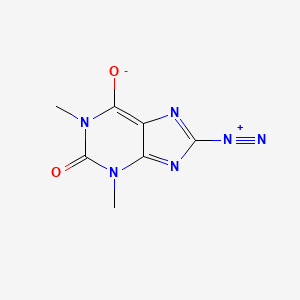

![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
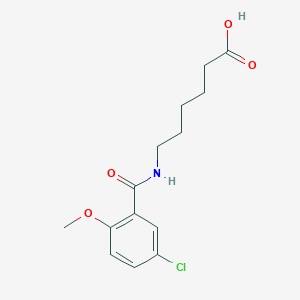
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)

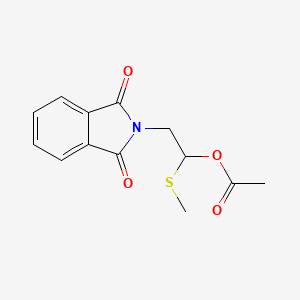
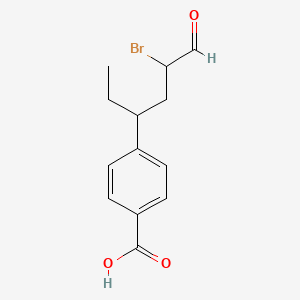
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)

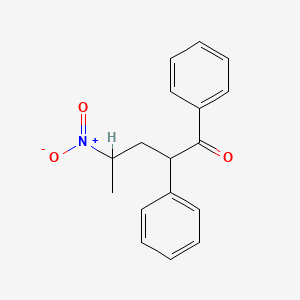

![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
